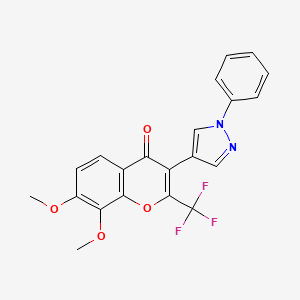

7,8-dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

7,8-Dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a fused benzopyran-4-one core. Key structural features include:

- 7,8-Dimethoxy substituents on the chromen ring, which enhance electron density and influence metabolic stability.

- A trifluoromethyl group at position 2, contributing to lipophilicity and resistance to oxidative degradation.

- A 1-phenyl-1H-pyrazol-4-yl group at position 3, providing a planar heterocyclic moiety that facilitates π-π stacking interactions in biological targets.

Properties

IUPAC Name |

7,8-dimethoxy-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O4/c1-28-15-9-8-14-17(27)16(20(21(22,23)24)30-18(14)19(15)29-2)12-10-25-26(11-12)13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALKQMJZIZFXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrazol-4-carbaldehyde with 7,8-dimethoxy-2-(trifluoromethyl)-4H-chromen-4-one under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and efficiency. Additionally, purification methods such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carboxylic acids.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Introduction of new substituents at specific positions on the molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that 7,8-dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against several pathogens, including bacteria and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its antioxidant properties could help mitigate oxidative stress in neuronal cells.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques. Characterization is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include cancer therapy, antimicrobial treatments, and anti-inflammatory medications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in breast cancer cells (MCF-7) at IC50 of 5 µM |

| Antimicrobial Efficacy | Test against bacterial strains | Effective against Staphylococcus aureus with MIC of 50 µg/mL |

| Neuroprotection | Assess protective effects on neuronal cells | Reduced oxidative stress markers in SH-SY5Y cells exposed to H2O2 |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

Chromenone derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a systematic comparison of the target compound with structurally similar analogs:

Substitution on the Chromen Ring

Key Observations :

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 7,8-dimethoxy) improve metabolic stability compared to hydroxylated analogs (e.g., 5,6-dihydroxy), which may exhibit stronger antioxidant or enzyme inhibitory activity but poorer pharmacokinetics .

- Trifluoromethyl Group : The CF₃ group at position 2 increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability and target binding via hydrophobic interactions .

Heterocyclic Modifications

Key Observations :

- Pyrazole Linkage : Direct attachment of pyrazole (target compound) vs. ether-linked pyrazole () affects conformational flexibility and π-stacking efficiency .

Fluorinated Derivatives

Key Observations :

- Fluorine’s Role : Fluorination enhances binding affinity (e.g., via C-F⋯H-N interactions) and metabolic stability. However, excessive fluorination may reduce solubility .

Biological Activity

7,8-Dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The aim of this article is to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 372.33 g/mol. The structure features a chromone core substituted with methoxy and trifluoromethyl groups, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromone compounds exhibit significant antimicrobial properties. For instance, a related study synthesized various pyrazole-chromone derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 7,8-dimethoxy derivatives showed comparable or superior antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli when compared to standard antibiotics such as ciprofloxacin .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 7,8-Dimethoxy Compound | Moderate | High |

| Ciprofloxacin | High | High |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. A study highlighted that certain pyrazole-linked chromones exhibited significant inhibition of inflammatory mediators, with IC50 values indicating effective suppression of pro-inflammatory cytokines . Specifically, the presence of the trifluoromethyl group was associated with enhanced anti-inflammatory effects.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been well documented. In vitro studies have shown that compounds similar to 7,8-dimethoxy derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Molecular docking studies suggest that the trifluoromethyl group enhances interaction with target proteins involved in cancer progression .

Case Studies

- Antibacterial Evaluation : A study synthesized several pyrazole-chromone derivatives and tested them against multiple bacterial strains. The results indicated that the presence of the phenyl group significantly enhanced antibacterial activity, particularly against resistant strains .

- Anti-inflammatory Mechanism : Research demonstrated that the compound inhibited COX-2 and lipoxygenases (LOX) pathways, which are crucial in the inflammatory response. This suggests a potential therapeutic application in chronic inflammatory diseases .

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 cells revealed that the compound exhibited cytotoxic effects with an IC50 value suggesting moderate efficacy against breast cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 7,8-dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one?

Methodological Answer: The synthesis typically involves coupling a functionalized pyrazole moiety (e.g., 1-phenyl-1H-pyrazol-4-yl) with a chromenone backbone. A two-step approach is common:

Pre-functionalization : Introduce methoxy groups at the 7- and 8-positions of the chromenone core via nucleophilic substitution or directed ortho-metallation.

Coupling : Use Suzuki-Miyaura cross-coupling to attach the pyrazole unit to the chromenone at position 3. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for high yield .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8–4.0 ppm), trifluoromethyl (δ ~110–120 ppm in ¹³C), and pyrazole protons (δ ~7.5–8.5 ppm). Use DEPT-135 to distinguish CH₃ groups .

- IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and trifluoromethyl (C-F) at ~1100–1200 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error for exact mass .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):

Crystallography : Use SHELXL for refinement, ensuring high-resolution data (≤0.8 Å) to resolve trifluoromethyl disorder .

Solution-State Analysis : Perform VT-NMR (variable temperature) to detect rotational barriers of the pyrazole or trifluoromethyl groups .

Case Study : In analogous chromenones, X-ray structures revealed planar chromenone cores, while NMR showed axial chirality in solution due to hindered rotation .

Q. What strategies mitigate poor solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins.

- Derivatization : Introduce polar groups (e.g., hydroxyls) at non-critical positions (e.g., pyrazole phenyl ring) via late-stage functionalization .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (common targets for chromenones). Focus on the trifluoromethyl group’s role in hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories to assess stability of the compound in binding pockets (e.g., ATP-binding sites) .

Validation : Cross-check docking poses with crystallographic data from analogs (e.g., PDB entries for pyrazole-containing inhibitors) .

Q. What are the challenges in resolving crystallographic disorder in the trifluoromethyl group?

Methodological Answer:

- Data Collection : Use low-temperature (100 K) synchrotron data to reduce thermal motion artifacts .

- Refinement : In SHELXL, apply PART and SUMP instructions to model split positions for fluorine atoms. Use ISOR restraints to maintain reasonable geometry .

- Validation : Check ADPs (atomic displacement parameters) to ensure disorder is physical, not an artifact of poor data quality .

Q. How do substituents (e.g., methoxy vs. hydroxy) affect photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Compare λ_max shifts in methanol (polar) vs. toluene (non-polar). Methoxy groups typically increase electron density, red-shifting absorption .

- DFT Calculations : Compute HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* basis sets. Correlate with experimental fluorescence data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.